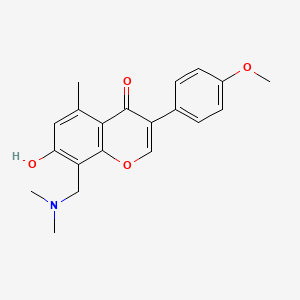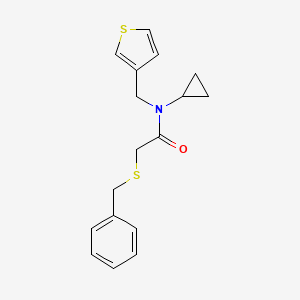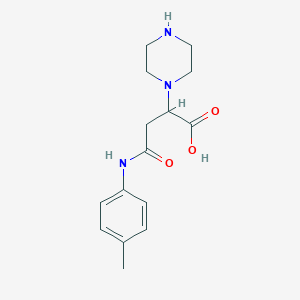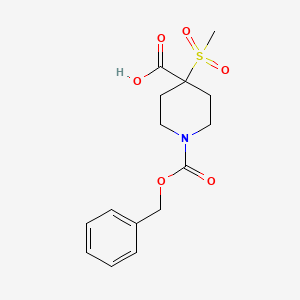![molecular formula C24H18N4O2 B2657274 3-methyl-N-(naphthalen-1-yl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 898412-54-9](/img/structure/B2657274.png)
3-methyl-N-(naphthalen-1-yl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-(naphthalen-1-yl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a complex heterocyclic compound This molecule features a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic system containing both pyrazole and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(naphthalen-1-yl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors. For instance, starting from a substituted hydrazine and a β-ketoester, the pyrazole ring is formed, followed by the formation of the pyridine ring through cyclocondensation reactions.
Functional Group Introduction: The introduction of the naphthyl and phenyl groups can be done via nucleophilic substitution or coupling reactions. For example, Suzuki or Heck coupling reactions can be employed to attach these aromatic groups to the core structure.
Carboxamide Formation:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the aromatic rings, leading to the formation of corresponding ketones or quinones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield a carboxylic acid, while reduction of the carboxamide could produce an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medical research, 3-methyl-N-(naphthalen-1-yl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide may exhibit interesting pharmacological properties. Compounds with similar structures have been investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics. It may also find applications in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit a specific enzyme involved in a disease pathway, thereby providing therapeutic benefits.
Comparación Con Compuestos Similares
Similar Compounds
3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide: Lacks the naphthyl group, which may result in different chemical and biological properties.
N-(naphthalen-1-yl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide: Lacks the methyl group, potentially affecting its reactivity and interactions.
Uniqueness
The presence of both the naphthyl and methyl groups in 3-methyl-N-(naphthalen-1-yl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide contributes to its unique chemical behavior and potential applications. These substituents can influence the compound’s electronic properties, steric interactions, and overall stability, making it distinct from similar compounds.
Propiedades
IUPAC Name |
3-methyl-N-naphthalen-1-yl-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2/c1-15-21-22(29)19(14-25-23(21)28(27-15)17-10-3-2-4-11-17)24(30)26-20-13-7-9-16-8-5-6-12-18(16)20/h2-14H,1H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWPPSBZLLFREH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)C(=CN2)C(=O)NC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(1-carboxyethyl)amino]-4-oxobutanoic acid](/img/structure/B2657191.png)
![4-[(4-Bromophenyl)thio]aniline hydrochloride](/img/structure/B2657193.png)

![5-(4-{[(6-Cyclobutylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2657196.png)


![N-[4-(1,3-benzoxazol-2-ylsulfanyl)-1-cyano-1-methylbutyl]-2-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2657201.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2657202.png)
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2657203.png)

![4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2657208.png)

![1H,1aH,6H,6aH-cyclopropa[a]inden-1-ylmethanamine hydrochloride](/img/structure/B2657212.png)
![Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate](/img/structure/B2657214.png)
